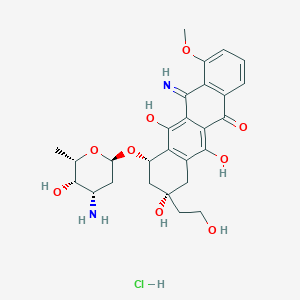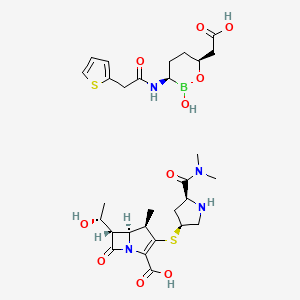
CCCTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCCTP is a potent inhibitor of the 11β-HSD-1 enzyme with reduced pregnane-X receptor (PXR) transactivation activity.
Wissenschaftliche Forschungsanwendungen
Simulation in Architectural Conception : The application of simulation in architecture, including structural, thermodynamic, and daylight penetration analysis, is discussed in a study by EZCT Architecture & Design Research. This approach aims to automate the design process and enable non-serial fabrication of objects (Feringa, 2008).
Advancements in Computer and Communication Technology (CCT) : Chen (2015) emphasizes the importance of continuous academic research in CCT to improve technology and its adoption in modern applications, such as high-performance computing, big data, and Internet of Things (IoT) (Chen, 2015).
Classroom Communication Systems in Education : Nicol and Boyle (2003) explore the use of classroom communication systems (CCSs) to enhance dialogue and conceptual understanding in large science classes, highlighting the benefits of different discussion sequences in learning engineering (Nicol & Boyle, 2003).
Chemoconnectomics in Drosophila : The concept of the chemoconnectome (CCT), which encompasses neurotransmitters, neuromodulators, neuropeptides, and their receptors in Drosophila, is presented by Deng et al. (2019). This approach facilitates systematic investigations of neural signaling circuits underlying behavior and cognition (Deng et al., 2019).
Canadian Critical Care Trials Group (CCCTG) : Marshall and Cook (2009) discuss the role of the CCCTG in fostering critical care research, highlighting its success in informing international practices in areas such as infection management and end-of-life care (Marshall & Cook, 2009).
Eigenschaften
CAS-Nummer |
1610952-07-2 |
|---|---|
Produktname |
CCCTP |
Molekularformel |
C18H16ClN3 |
Molekulargewicht |
309.8 |
IUPAC-Name |
3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C18H16ClN3/c19-14-7-5-13(6-8-14)18(9-10-18)17-21-20-16-15(12-3-4-12)2-1-11-22(16)17/h1-2,5-8,11-12H,3-4,9-10H2 |
InChI-Schlüssel |
DSIKPABWAOKGSR-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C2(C3=NN=C4C(C5CC5)=CC=CN43)CC2)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCCTP; CCC TP; CCC-TP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)







